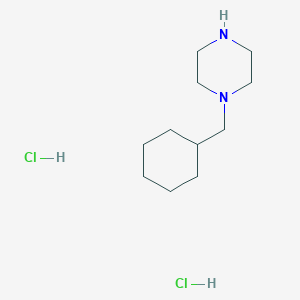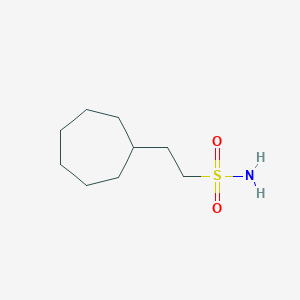![molecular formula C15H13BrN6OS B12316349 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}アセトヒドラジドは、トリアゾール誘導体の一種である複雑な有機化合物です。 トリアゾールは、抗菌作用、抗真菌作用、抗がん作用など、さまざまな生物活性を有することが知られています 。この化合物は、その独特の構造から、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}アセトヒドラジドの合成には、通常、複数の手順が必要です。 一般的な方法には、アルカリ性媒体中での4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-チオールの適切なアルキル化剤によるS-アルキル化が含まれます 。反応条件は、多くの場合、制御された温度と、エタノールまたはジメチルスルホキシド(DMSO)などの溶媒の使用が必要です。
工業的生産方法
この化合物の具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップになります。これには、反応条件の最適化、工業用グレードの試薬の使用、および一貫した収率と純度を確保するための大型反応器の採用が含まれます。
化学反応の分析
反応の種類
4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}アセトヒドラジドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応は、酸素含有官能基を導入することができます。
還元: この反応は、化合物から酸素を除去したり、水素を付加したりすることができます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などがあります。
置換: 一般的な試薬には、臭素(Br₂)などのハロゲン化剤や塩化チオニル(SOCl₂)などの塩素化剤などがあります。
主要な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることがありますが、還元はチオールまたはアミンを生じることがあります。
科学研究への応用
4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}アセトヒドラジドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用と抗真菌作用の可能性について調査されています。
医学: 抗がん作用と抗炎症作用の可能性について検討されています。
科学的研究の応用
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
作用機序
4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}アセトヒドラジドの作用機序は、特定の分子標的との相互作用に関係しています。トリアゾール環は、さまざまな酵素や受容体に結合して、その活性を阻害することが知られています。 これは、細菌細胞壁の合成を阻害することによる抗菌作用、または細胞増殖経路を阻害することによる抗がん作用につながる可能性があります .
類似の化合物との比較
類似の化合物
4,5-二置換-4H-1,2,4-トリアゾール-3-チオール: 抗菌作用と抗真菌作用が知られています。
独自性
4-(4-ブロモフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}アセトヒドラジドは、トリアゾール環とブロモフェニルおよびピリジニル置換基のユニークな組み合わせにより際立っています。 この構造は、一連の異なる生物活性と化学反応性を付与し、研究および潜在的な治療用途のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
4,5-disubstituted-4H-1,2,4-triazole-3-thiols: Known for their antimicrobial and antifungal activities.
Thiazoles: Exhibit diverse biological activities, including antioxidant, analgesic, and antitumor properties.
Uniqueness
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of a triazole ring with a bromophenyl and pyridinyl substituent. This structure imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H13BrN6OS |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C15H13BrN6OS/c16-11-1-3-12(4-2-11)22-14(10-5-7-18-8-6-10)20-21-15(22)24-9-13(23)19-17/h1-8H,9,17H2,(H,19,23) |
InChIキー |
CBHDSUIVYFNTTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)




![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)


![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
